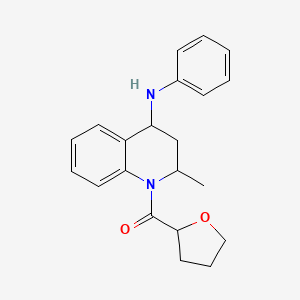![molecular formula C13H10ClN3O4 B3857002 2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3857002.png)
2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide
Übersicht
Beschreibung
2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide, also known as CNFAH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNFAH is a hydrazide derivative that has been synthesized through various methods and has shown promising results in different biological and chemical studies.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide is not fully understood. However, it has been suggested that it exerts its biological effects through the inhibition of various enzymes and pathways involved in cellular processes. For instance, 2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription, thereby leading to the inhibition of cell proliferation.
Biochemical and physiological effects:
2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, thereby inhibiting tumor growth. 2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has also been shown to possess antibacterial and antifungal activities, making it a potential therapeutic agent against various infections. Additionally, 2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has been shown to possess antioxidant and anti-inflammatory activities, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and has shown promising results in various biological and chemical studies. However, one of the limitations of 2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide is its potential toxicity, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research of 2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide. One potential area of research is the development of 2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide-based drugs for the treatment of cancer and other diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Furthermore, the synthesis of novel 2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide derivatives may lead to the development of more potent and selective therapeutic agents. Overall, 2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has shown great potential in various fields of scientific research and is an exciting area for future exploration.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antitumor, antimicrobial, and antifungal properties. 2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has also been shown to possess antioxidant and anti-inflammatory activities, making it a potential therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4/c14-10-3-1-9(2-4-10)7-12(18)16-15-8-11-5-6-13(21-11)17(19)20/h1-6,8H,7H2,(H,16,18)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALXTMTXZNDZHA-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-acetyl-3-[(3-chlorophenyl)imino]-6-nitro-1-indanone](/img/structure/B3856925.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(methoxymethyl)propyl]-3-isoxazolecarboxamide](/img/structure/B3856927.png)
![ethyl 4-[(4-chloro-3-nitrophenyl)amino]-1-piperidinecarboxylate](/img/structure/B3856960.png)
![benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856965.png)


![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B3856980.png)
![2-{[4-(N-hydroxyethanimidoyl)phenyl]amino}-3-(1-piperidinyl)naphthoquinone](/img/structure/B3856981.png)
![ethyl {[5-(aminocarbonyl)-2,4-dichlorophenyl]hydrazono}(cyano)acetate](/img/structure/B3856986.png)
![(4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B3856992.png)
![3,3'-methylenebis{6-[(2-thienylcarbonyl)amino]benzoic acid}](/img/structure/B3856997.png)

![4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoic acid](/img/structure/B3857015.png)
![4-methoxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3857028.png)